DO3AM-acetic acid
Overview
Description
Mechanism of Action
Target of Action
DO3AM-acetic acid, also known as Dotam-mono acid, is a dendritic PARACEST contrast agent used in magnetic resonance imaging . It is highly suitable for pH mapping
Mode of Action
It is known that this compound is used in the synthesis of other complex organic compounds . It can act as a catalyst to promote chemical reactions and improve production efficiency .
Biochemical Pathways
It is known that this compound can act as a control factor in biochemical experiments , suggesting that it may influence various biochemical pathways.
Pharmacokinetics
It is known that this compound is a solid, white to off-white compound , which suggests that its bioavailability may be influenced by factors such as solubility and stability.
Result of Action
It is known that this compound can act as a control factor in biochemical experiments , suggesting that it may have various effects at the molecular and cellular level.
Action Environment
It is known that this compound has good solubility and stability , suggesting that these properties may be influenced by environmental conditions such as temperature and pH.
Biochemical Analysis
Biochemical Properties
DO3AM-acetic acid plays a crucial role in biochemical reactions, particularly as a dendritic PARACEST contrast agent for magnetic resonance imaging (MRI). It is highly suitable for pH mapping due to its ability to interact with various biomolecules . The compound interacts with enzymes, proteins, and other biomolecules through its macrocyclic structure, which allows it to form stable complexes with metal ions. These interactions are essential for its function as a contrast agent, as they enable the compound to alter the magnetic properties of surrounding tissues, enhancing the contrast in MRI images .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the lipid metabolism in liver cells by activating the AMPKα signaling pathway, leading to increased lipid oxidation and decreased lipid synthesis . This compound also impacts cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable complexes with metal ions, which can then interact with enzymes and receptors, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects . The compound’s ability to form stable complexes with metal ions is crucial for its function as a contrast agent in MRI, as it enhances the visibility of specific tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression . These effects are crucial for its application in long-term biochemical studies and imaging .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance lipid metabolism and reduce fat accumulation in liver cells . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are essential for determining the optimal dosage for therapeutic and imaging applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as AMPKα, which plays a crucial role in regulating lipid oxidation and synthesis . The compound’s ability to modulate these pathways is essential for its effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its effectiveness as a contrast agent . The compound’s distribution is also influenced by its solubility properties, allowing it to reach various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and receptors, enabling it to exert its biochemical effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DO3AM-acetic acid typically involves the coupling of 4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane with acetic acid in the presence of coupling agents such as PyBOP. The reaction conditions often include deprotection of side-chain protecting groups and cleavage from the solid support .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of automated synthesizers and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: DO3AM-acetic acid undergoes various chemical reactions, including:
Complexation: It reacts with lanthanide ions (Ln3+) to form stable complexes.
Substitution Reactions: The acetate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Complexation: Lanthanide ions (Ln3+), typically in aqueous solutions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Lanthanide Complexes: this compound forms stable complexes with lanthanide ions, which are valuable in medical imaging and other applications.
Scientific Research Applications
DO3AM-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for lanthanide ions, facilitating studies in coordination chemistry.
Biology: Employed in the development of contrast agents for magnetic resonance imaging (MRI), particularly for pH mapping.
Medicine: Investigated for its potential in targeted alpha therapy for neuroendocrine tumors.
Industry: Utilized in the synthesis of various materials and as a component in analytical chemistry.
Comparison with Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent for lanthanide ions, similar in structure to DO3AM-acetic acid but with four acetic acid groups instead of three.
DOTAM-mono-acid: Another derivative used as a dendritic PARACEST contrast agent for MRI.
Uniqueness: this compound is unique due to its specific structure, which includes three acetic acid groups attached to a cyclic backbone. This configuration provides distinct chelating properties, making it highly suitable for applications in medical imaging and pH mapping .
Properties
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N7O5/c17-13(24)9-20-1-3-21(10-14(18)25)5-7-23(12-16(27)28)8-6-22(4-2-20)11-15(19)26/h1-12H2,(H2,17,24)(H2,18,25)(H2,19,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPHZEYJGWLQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)O)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913528-04-8 | |
Record name | Dotam-mono acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913528048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTAM-MONO ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253ULX5HV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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